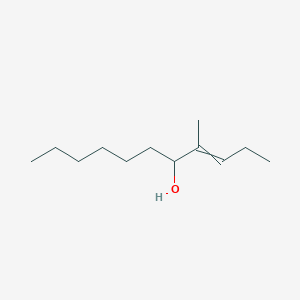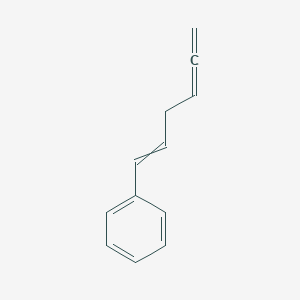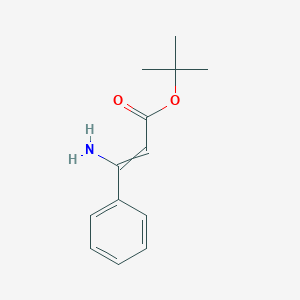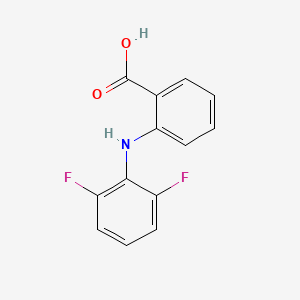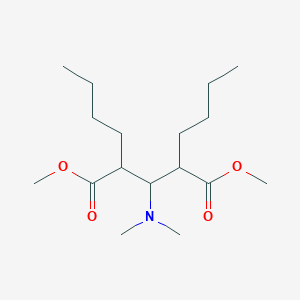
Dimethyl 2,4-dibutyl-3-(dimethylamino)pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,4-dibutyl-3-(dimethylamino)pentanedioate is an organic compound with a complex structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,4-dibutyl-3-(dimethylamino)pentanedioate typically involves multiple steps, starting with the preparation of the core pentanedioate structure. This can be achieved through esterification reactions involving appropriate carboxylic acids and alcohols under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as distillation or recrystallization to ensure high purity. The use of catalysts and optimized reaction conditions can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2,4-dibutyl-3-(dimethylamino)pentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Dimethyl 2,4-dibutyl-3-(dimethylamino)pentanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dimethyl 2,4-dibutyl-3-(dimethylamino)pentanedioate involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylaminopropylamine: Used in the preparation of surfactants and personal care products.
3-Pentanol, 2,4-dimethyl-: A related compound with similar structural features.
Uniqueness
Dimethyl 2,4-dibutyl-3-(dimethylamino)pentanedioate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
88584-66-1 |
|---|---|
Formule moléculaire |
C17H33NO4 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
dimethyl 2,4-dibutyl-3-(dimethylamino)pentanedioate |
InChI |
InChI=1S/C17H33NO4/c1-7-9-11-13(16(19)21-5)15(18(3)4)14(12-10-8-2)17(20)22-6/h13-15H,7-12H2,1-6H3 |
Clé InChI |
QZOCDPCNDIZBFW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(C(CCCC)C(=O)OC)N(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


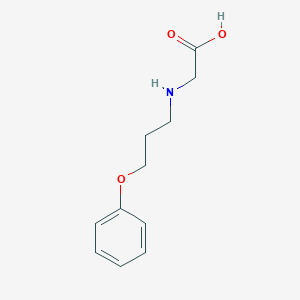
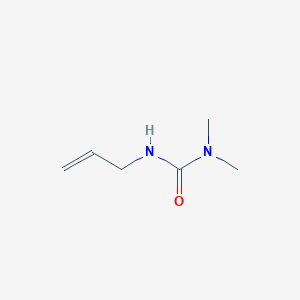

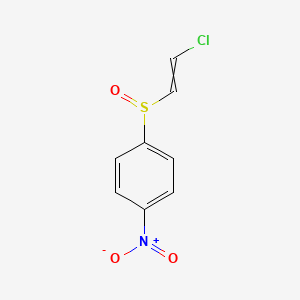
![6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14386701.png)

![1,1'-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene)](/img/structure/B14386713.png)
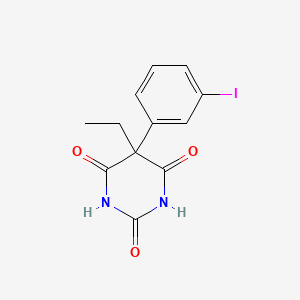
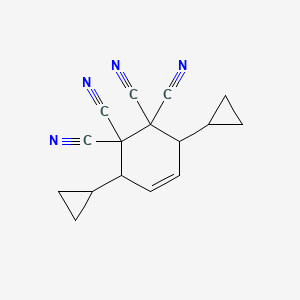
![(1S)-4,4-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14386725.png)
